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molecular formula C9H19N3O2Si2 B092873 1,2,4-Triazine, 3,5-bis[(trimethylsilyl)oxy]- CAS No. 17331-61-2

1,2,4-Triazine, 3,5-bis[(trimethylsilyl)oxy]-

Cat. No. B092873
M. Wt: 257.44 g/mol
InChI Key: MNMOUFWORYTNCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03954752

Procedure details

In accordance with the invention, it has further been discovered that the silylation of 6-azauracil with trimethylchlorosilane and triethylamine affords an almost quantitative yield of the required 3,5-bis-trimethylsilyloxy-1,2,4-triazine in pure form when the reaction is carried out in the higher-boiling toluene and when a longer reaction period of time is used.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[N:8]=[CH:7][C:5](=[O:6])[NH:4][C:2]1=[O:3].[CH3:9][Si:10]([CH3:13])([CH3:12])Cl>C(N(CC)CC)C>[CH3:9][Si:10]([CH3:13])([CH3:12])[O:3][C:2]1[N:1]=[N:8][CH:7]=[C:5]([O:6][Si:10]([CH3:13])([CH3:12])[CH3:9])[N:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)NC(=O)C=N1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](Cl)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C[Si](OC=1N=NC=C(N1)O[Si](C)(C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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